![molecular formula C11H14ClNO2 B2528481 Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride CAS No. 2219372-20-8](/img/structure/B2528481.png)
Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride
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Overview
Description
Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride is a chemical compound belonging to the tetrahydroquinoline family. This compound is characterized by its quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of the methyl ester and hydrochloride groups further modifies its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride typically involves a multi-step process. One common method includes the condensation of aniline with an aldehyde, followed by cyclization and esterification reactions. The reaction conditions often involve the use of catalysts such as zeolites or acids like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring into a quinoline ring.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The ester and hydrochloride groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester
- 1,2,3,4-Tetrahydroquinoline-2-carboxylate hydrochloride
- 1,2,3,4-Tetrahydroquinoline-6-carboxylate
Uniqueness
Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10;/h2-5,9,12H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNIQBNFMDFMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC2=CC=CC=C12.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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